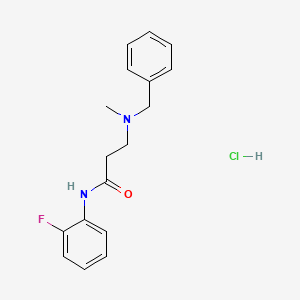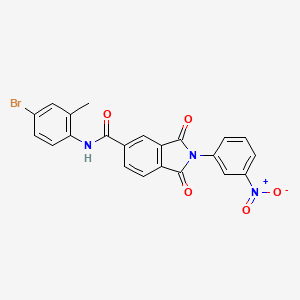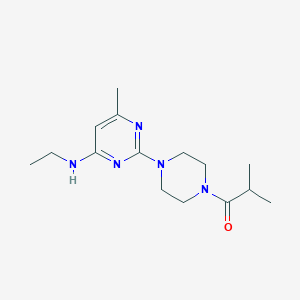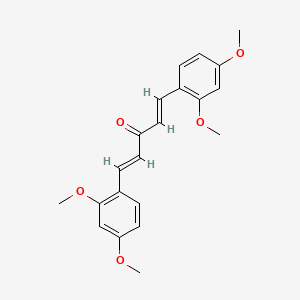
N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a chemical compound that is widely used in scientific research. This compound is also known as BFM-1, and it is a potent inhibitor of the proteasome, which is a complex protein structure that plays a vital role in the regulation of various cellular processes. The inhibition of proteasome activity has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of BFM-1 involves the inhibition of the proteasome, which is a complex protein structure that plays a vital role in the regulation of various cellular processes. The proteasome is responsible for the degradation of misfolded and damaged proteins, as well as the regulation of the cell cycle, DNA repair, and immune responses. BFM-1 binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. This pathway leads to cell death in cancer cells and has been shown to have therapeutic potential in the treatment of various diseases.
Biochemical and Physiological Effects:
BFM-1 has been shown to have several biochemical and physiological effects. The inhibition of the proteasome by BFM-1 leads to the accumulation of misfolded proteins and activation of the unfolded protein response pathway, which leads to cell death in cancer cells. Additionally, BFM-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease. BFM-1 has also been shown to regulate immune responses and inflammation by inhibiting the proteasome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFM-1 has several advantages for lab experiments, including its potency as a proteasome inhibitor, its specificity for the proteasome, and its ability to induce cell death in cancer cells. However, BFM-1 also has some limitations, including its low solubility in aqueous solutions, its cytotoxicity at high concentrations, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on BFM-1. One direction is to study the potential of BFM-1 as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Another direction is to develop more potent and specific proteasome inhibitors based on the structure of BFM-1. Additionally, the role of proteasome inhibition in the regulation of immune responses and inflammation needs to be further studied. Finally, the potential for off-target effects of BFM-1 needs to be addressed in future research.
Métodos De Síntesis
The synthesis of BFM-1 involves several steps, starting from the reaction of 2-fluorobenzaldehyde with N-methyl-beta-alanine to form N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alanine. This intermediate is then reacted with benzylamine to form N~3~-benzyl-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide. The final step involves the addition of hydrochloric acid to obtain BFM-1 hydrochloride salt. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
BFM-1 has been extensively used in scientific research to study the role of proteasome inhibition in various cellular processes. This compound has been shown to induce cell death in cancer cells by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. BFM-1 has also been used to study the role of proteasome inhibition in the regulation of immune responses and inflammation. Additionally, BFM-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Propiedades
IUPAC Name |
3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c1-20(13-14-7-3-2-4-8-14)12-11-17(21)19-16-10-6-5-9-15(16)18;/h2-10H,11-13H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMHGAFUFFHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)

![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)